1-(3-Methylisoxazol-5-yl)propan-2-amin

Übersicht

Beschreibung

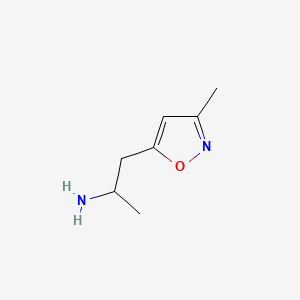

1-(3-Methylisoxazol-5-yl)propan-2-amine is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of an isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylisoxazol-5-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

The synthesis of 1-(3-Methylisoxazol-5-yl)propan-2-amine typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Propan-2-amine Group: The propan-2-amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated isoxazole derivative.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Analyse Chemischer Reaktionen

1-(3-Methylisoxazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 1-(3-Methylisoxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methylisoxazol-5-yl)propan-2-amine can be compared with other similar compounds, such as:

1-(3-Methylisoxazol-5-yl)ethan-1-amine: This compound has a similar structure but with an ethanamine group instead of a propanamine group.

1-(3-Methylisoxazol-5-yl)butan-2-amine: This compound has a butanamine group, making it slightly larger and potentially altering its chemical properties and reactivity.

Biologische Aktivität

1-(3-Methylisoxazol-5-yl)propan-2-amine is a chemical compound that has garnered attention for its significant biological activity, particularly in neuropharmacology. This compound features a 3-methylisoxazole moiety attached to a propan-2-amine structure, which contributes to its unique pharmacological profile. Its molecular formula is CHNO, with a molecular weight of approximately 154.18 g/mol.

Chemical Structure and Properties

The isoxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen, which plays a crucial role in the compound's biological interactions. The specific arrangement of substituents on the isoxazole ring influences the compound's activity and binding affinity to various biological targets.

1-(3-Methylisoxazol-5-yl)propan-2-amine functions primarily through its interaction with neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter release, influencing pathways associated with mood regulation, anxiety, and cognitive function.

Neuropharmacological Effects

Research indicates that this compound exhibits potential as an anxiolytic and antidepressant agent. In vitro studies have shown that it can enhance the release of serotonin and norepinephrine, neurotransmitters closely associated with mood regulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior in rodents | |

| Antidepressant | Increased serotonin levels | |

| Cognitive enhancer | Improved memory retention |

Case Studies

Several case studies have explored the effects of 1-(3-Methylisoxazol-5-yl)propan-2-amine in animal models:

- Study on Anxiety Reduction : In a controlled study involving rats, administration of varying doses of the compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. The effective dose range was found to be between 5 mg/kg and 15 mg/kg.

- Impact on Cognitive Functions : Another study focused on the cognitive-enhancing properties of this compound. Rats treated with 10 mg/kg displayed improved performance in memory tasks compared to control groups, suggesting potential applications for cognitive disorders.

Comparative Analysis

Comparative studies with similar compounds reveal distinct pharmacological profiles. For instance, while other isoxazole derivatives may also exhibit neuropharmacological effects, their mechanisms may differ significantly due to variations in their chemical structures.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 1-(5-Methylisoxazol-3-yl)propan-2-amine | Different isomer | Varying biological activity profiles |

| 2-Amino-N-(3-methylisoxazol-5-yl)acetamide | Acetamide functional group | Potentially different therapeutic uses |

| 1-(3-Methylisoxazol-4-yl)propan-2-amines | Altered position of methyl group | May exhibit distinct receptor binding |

Future Directions

The versatility and biological activity of 1-(3-Methylisoxazol-5-yl)propan-2-amine make it a promising candidate for further research in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action, long-term effects, and potential therapeutic applications for CNS disorders.

Eigenschaften

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKSNFMGMNTTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296016 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-27-9 | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,3-Dimethyl-5-isoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.